2-(2-Butoxyethoxy)propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Butoxyethoxy)propanol, also known as 1-(2-Butoxyethoxy)-2-propanol, is an organic compound with the molecular formula C9H20O3 and a molecular weight of 176.2533 g/mol . It is a colorless liquid commonly used as a solvent in various industrial applications due to its excellent solubility properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Butoxyethoxy)propanol can be synthesized through the reaction of 2-butoxyethanol with propylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The process involves the nucleophilic attack of the hydroxyl group of 2-butoxyethanol on the epoxide ring of propylene oxide, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production rate and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Butoxyethoxy)propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols with different chain lengths.
Substitution: It can participate in nucleophilic substitution reactions, where the butoxyethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols with varying chain lengths.
Substitution: Compounds with different functional groups replacing the butoxyethoxy group.
Wissenschaftliche Forschungsanwendungen
2-(2-Butoxyethoxy)propanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Butoxyethoxy)propanol involves its ability to interact with various molecular targets and pathways. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. Its molecular structure allows it to interact with both polar and non-polar compounds, making it a versatile solvent in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butoxyethanol: Similar in structure but with a shorter carbon chain.
Diethylene glycol monobutyl ether: Another glycol ether with similar solvency properties.
Uniqueness
2-(2-Butoxyethoxy)propanol is unique due to its balanced hydrophilic and hydrophobic properties, making it an effective solvent for a wide range of substances. Its higher boiling point compared to similar compounds also makes it suitable for applications requiring higher temperatures .
Eigenschaften
CAS-Nummer |
39332-55-3 |
---|---|
Molekularformel |
C9H20O3 |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
2-(2-butoxyethoxy)propan-1-ol |
InChI |
InChI=1S/C9H20O3/c1-3-4-5-11-6-7-12-9(2)8-10/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
XGSQEQCOQAAOHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.